2-(2-Fluorophenyl)piperidine

Catalog No.
S758526
CAS No.
383128-41-4
M.F
C11H14FN
M. Wt
179.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Fluorophenyl)piperidine

CAS Number

383128-41-4

Product Name

2-(2-Fluorophenyl)piperidine

IUPAC Name

2-(2-fluorophenyl)piperidine

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

InChI

InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2

InChI Key

TVVQOANABUGGFL-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C2=CC=CC=C2F

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2F

Potential Applications in Medicinal Chemistry

Studies have explored 2-F-2-Ph-piperidine as a scaffold for designing new drugs. The piperidine ring is a common structural element found in many biologically active molecules. By incorporating the fluorine atom and the phenyl group, researchers can potentially modulate the molecule's properties for interacting with specific biological targets [].

2-(2-Fluorophenyl)piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a fluorophenyl group. Its molecular formula is C11H14FNC_{11}H_{14}FN and it has a molecular weight of approximately 181.24 g/mol. The compound features a fluorine atom attached to the second position of the phenyl ring, which can significantly influence its chemical properties and biological activities. It is often encountered in various chemical and pharmaceutical applications due to its unique structure and reactivity.

There is no documented research on the specific mechanism of action of 2-(2-Fluorophenyl)piperidine. However, similar piperidine derivatives can exhibit various biological activities depending on the substituent groups. For instance, some fluorophenylpiperidines have been explored for their potential as anticonvulsant agents [].

, including:

  • Oxidation: This compound can be oxidized using various reagents to produce different derivatives, which can be useful in synthetic chemistry.
  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of other substituents at the phenyl ring.
  • Formation of Salts: The hydrochloride salt form (2-(2-Fluorophenyl)piperidine hydrochloride) is commonly synthesized for enhanced solubility and stability in biological studies .

The synthesis of 2-(2-Fluorophenyl)piperidine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available piperidine and 2-fluorobenzaldehyde.
  • Condensation Reaction: A condensation reaction is performed to form an intermediate Schiff base.
  • Reduction: The Schiff base is then reduced, commonly using sodium borohydride or similar reducing agents, to yield 2-(2-Fluorophenyl)piperidine .
  • Purification: The product is purified through recrystallization or chromatography techniques.

Due to its unique structural properties, 2-(2-Fluorophenyl)piperidine finds applications in:

  • Pharmaceutical Development: It serves as a building block for synthesizing various pharmaceutical compounds.
  • Neuroscience Research: Its potential interactions with neurotransmitter systems make it valuable in studying neurological pathways and disorders.
  • Chemical Research: Used as a reagent in organic synthesis to develop new compounds with desired properties .

Several compounds are structurally similar to 2-(2-Fluorophenyl)piperidine, each exhibiting unique properties:

Compound NameMolecular FormulaStructural Features
1-(2-Fluorophenyl)piperazineC11H12FNPiperazine ring instead of piperidine
4-(2-Fluorophenyl)piperidineC11H14FNFluorine at the para position
1-(4-Fluorophenyl)piperidineC11H14FNFluorine at the para position
4-(Trifluoromethyl)phenylpiperidineC11H12F3NTrifluoromethyl group at the phenyl ring

These compounds share a similar piperidine structure but differ in their substituent positions or types, affecting their reactivity and biological activity. For instance, the position of fluorine substitution can significantly alter their pharmacological profiles and interactions with biological targets.

XLogP3

2.3

Dates

Modify: 2023-08-15

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